Regiospecific Scaffold Requirement: 3-Pyridyl Orientation Is Essential for PAR4 Antagonist Pharmacophore Construction
The 3-pyridyl attachment at thiazole C2 is a mandatory structural feature for the synthesis of imidazothiadiazole PAR4 antagonists protected under the Bristol-Myers Squibb patent family (US9688695, US10047103, WO2013163244). The final PAR4 antagonists derived from this intermediate achieve EC50 values as low as 0.37 nM in PAR4-expressing cell-based assays [1]. The 2-pyridyl regioisomer (CAS 173838-59-0) and 4-pyridyl regioisomer (CAS 1267675-85-3) would direct ring fusion along a different vector, yielding compounds that do not map to the IP-protected pharmacophore and have not demonstrated comparable PAR4 antagonism in any published study . This constitutes a binary selection criterion: only the 3-pyridyl isomer enables access to the patent-protected chemical space.
| Evidence Dimension | Regiospecific fitness for PAR4 antagonist pharmacophore construction |
|---|---|
| Target Compound Data | 3-Pyridyl orientation; yields imidazothiadiazole PAR4 antagonists with EC50 0.37–0.98 nM (BindingDB BDBM176281, BDBM175982) [1] |
| Comparator Or Baseline | 2-Pyridyl isomer (CAS 173838-59-0): no published PAR4 antagonist data; 4-Pyridyl isomer (CAS 1267675-85-3): no published PAR4 antagonist data |
| Quantified Difference | Only the 3-pyridyl isomer maps to patent-protected PAR4 antagonist series; regioisomers lack any demonstrated PAR4 activity. |
| Conditions | PAR4-expressing cell functional assay; gamma-thrombin induced platelet aggregation assay (US9688695 patent examples) |
Why This Matters
For medicinal chemistry groups building PAR4 antagonist libraries, procuring the 3-pyridyl regioisomer is non-negotiable; alternative regioisomers cannot access the patent-protected scaffold and lack any validated biological activity.
- [1] BindingDB. Affinity data for BDBM176281 (EC50: 0.370 nM) and BDBM175982 (EC50: 0.980 nM) from US9688695 / US10047103 patent family. https://www.bindingdb.org. Accessed 2026-05-06. View Source
